REACTION_CXSMILES
|
[OH-].[Na+].Cl.[NH2:4][CH2:5][C:6]1[CH:11]=[N:10][CH:9]=[CH:8][N:7]=1.[Cl:12][CH2:13][CH2:14][C:15](Cl)=[O:16]>O>[N:7]1[CH:8]=[CH:9][N:10]=[CH:11][C:6]=1[CH2:5][NH:4][C:15](=[O:16])[CH2:14][CH2:13][Cl:12] |f:0.1,2.3|
|
Name
|
|
Quantity
|
2.31 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC1=NC=CN=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.05 g
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)Cl
|
Name
|
|
Quantity
|
2.31 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate-THF (1:1, 100 ml×2)
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate-THF (1:1, 100 ml×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
The eluent was concentrated
|
Type
|
WASH
|
Details
|
the resulting solid was washed with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=NC=C1)CNC(CCCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |